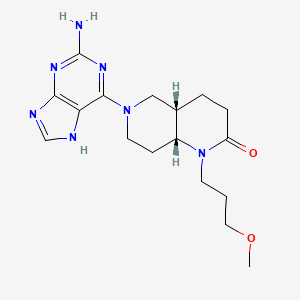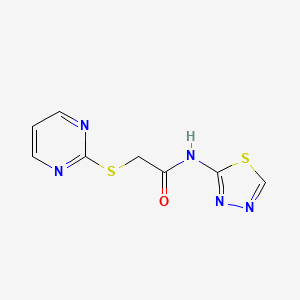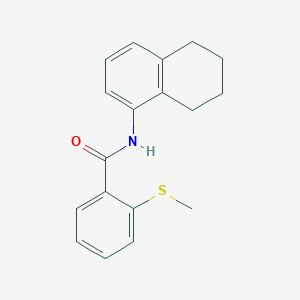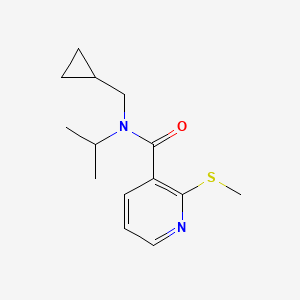![molecular formula C14H12N2O4S B5458351 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5458351.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MNTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.34 g/mol.
科学研究应用
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have low toxicity and is relatively stable in biological systems. It has been found to accumulate in cancer cells and induce apoptosis, while sparing normal cells. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to selectively bind to metal ions, making it a potential tool for detecting metal ions in biological samples.
实验室实验的优点和局限性
One advantage of using 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one in lab experiments is its low toxicity and stability in biological systems. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one also has the potential to selectively bind to metal ions and induce apoptosis in cancer cells, making it a useful tool for studying these processes. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in research.
未来方向
There are several future directions for 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one research. One direction is to further investigate its mechanism of action in cancer cells and metal ion detection. Another direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one could be modified to improve its selectivity and potency for metal ion detection and cancer cell growth inhibition. Overall, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one has potential for various applications in scientific research and warrants further investigation.
合成方法
3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-nitroaniline with thiophene-2-carbaldehyde to form the intermediate 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)prop-2-en-1-one. This intermediate is then reduced with sodium borohydride to form 3-[(2-methoxy-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one.
属性
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-13-9-10(16(18)19)4-5-11(13)15-7-6-12(17)14-3-2-8-21-14/h2-9,15H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJVBDFPNTYKO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)
![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)

![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
![3-(4-nitrophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5458309.png)



![oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5458347.png)
![(4aS*,8aR*)-1-propyl-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458357.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5458371.png)
